![molecular formula C10H11F3N2O3 B4994844 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol CAS No. 62780-65-8](/img/structure/B4994844.png)
3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol
Descripción general
Descripción
3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol, also known as NTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in cells. NTB has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders.
Mecanismo De Acción
3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol exerts its inhibitory effect on sGC by binding to the heme group of the enzyme, which is essential for its activity. This results in the inhibition of cGMP synthesis, which in turn affects various downstream signaling pathways that are involved in the regulation of vascular tone, platelet aggregation, and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and neuroprotection. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol in lab experiments is its high potency and specificity for sGC inhibition, which allows for precise control of cGMP signaling pathways. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research on 3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol, including the development of more potent and selective sGC inhibitors, the investigation of its therapeutic potential in other diseases, such as cancer and diabetes, and the exploration of its potential as a tool for studying cGMP signaling pathways in various biological systems.
Aplicaciones Científicas De Investigación
3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol has been used extensively in scientific research to investigate the role of sGC/cGMP signaling in various biological processes. It has been shown to have potential therapeutic applications in cardiovascular diseases, such as hypertension and heart failure, as well as neurological disorders, such as stroke and Alzheimer's disease.
Propiedades
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)anilino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)7-2-3-8(14-4-1-5-16)9(6-7)15(17)18/h2-3,6,14,16H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDMYTHNPRJUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385864 | |
| Record name | 1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62780-65-8 | |
| Record name | 1-Propanol, 3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4994765.png)

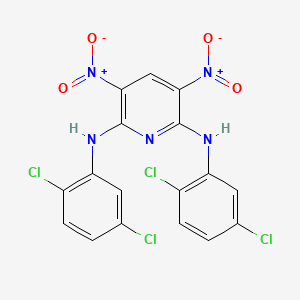
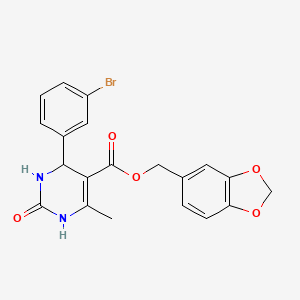
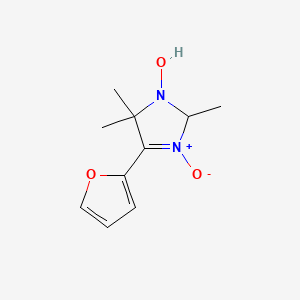
![ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)
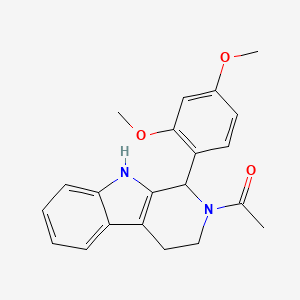
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)
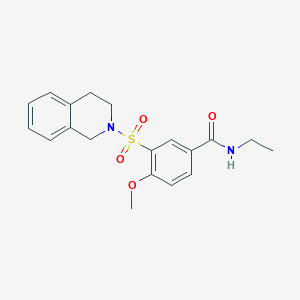
![4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4994837.png)

![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B4994851.png)
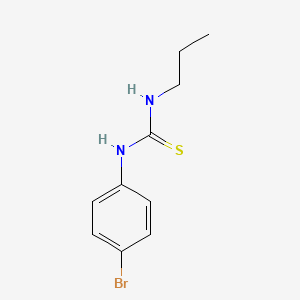
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B4994860.png)